molecular formula C14H11F3N2O4S B2743139 2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide CAS No. 866151-87-3

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide

Cat. No. B2743139
CAS RN: 866151-87-3
M. Wt: 360.31
InChI Key: GKNKBRIXHHYNTN-UHFFFAOYSA-N
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Description

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide is a chemical compound . It is used as an intermediate and laboratory reagent .

Scientific Research Applications

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride, have been used as key intermediates in different chemical transformations. These include unusual rearrangements to yield a number of diverse privileged scaffolds, illustrating the role of these compounds in facilitating complex synthetic processes (Fülöpová & Soural, 2015).

Inhibition of Carbonic Anhydrases

Ureido-substituted benzenesulfonamides have shown significant potential in inhibiting several human carbonic anhydrases, particularly those associated with tumors (hCAs IX and XII). This inhibition is crucial for developing novel drugs targeting tumor-associated enzymes, with some compounds exhibiting excellent selectivity and potency (Pacchiano et al., 2011).

Kynurenine 3-Hydroxylase Inhibition

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in several neurological diseases, making these compounds valuable for studying potential treatments (Röver et al., 1997).

Spectroscopic Characterization and Antimicrobial Activity

Novel sulfonamide derivatives have been synthesized and investigated for their antimicrobial activity. These compounds, characterized by spectroscopic techniques (FT-IR, 1H, and 13C NMR), highlight the chemical versatility and potential biological applications of sulfonamides (Demircioğlu et al., 2018).

Bioreductive Inhibition of Tumor-Associated Carbonic Anhydrases

2-Substituted-5-nitro-benzenesulfonamides have been explored for their ability to inhibit tumor-associated carbonic anhydrases IX and XII. These compounds offer a promising approach to targeting hypoxic tumors, with some showing excellent selectivity for tumor-associated isozymes over cytosolic ones (D'Ambrosio et al., 2008).

properties

IUPAC Name

2-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S/c15-14(16,17)11-7-5-10(6-8-11)9-18-24(22,23)13-4-2-1-3-12(13)19(20)21/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNKBRIXHHYNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide

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